

Application Note: Gas Chromatography Analysis of Bis-ethoxydiglycol Succinate

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Compound of Interest

Compound Name: *Bis-ethoxydiglycol succinate*

Cat. No.: *B12752971*

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Introduction

Bis-ethoxydiglycol succinate is a diester that functions as a humectant, skin-conditioning agent, and solvent in various cosmetic and personal care formulations.[1] Its amphiphilic nature, possessing both hydrophilic and lipophilic properties, makes it a versatile ingredient.[2] Accurate and reliable quantitative analysis of **Bis-ethoxydiglycol succinate** is crucial for quality control, formulation development, and stability testing.

This application note details a proposed gas chromatography (GC) method for the quantitative analysis of **Bis-ethoxydiglycol succinate**. The protocol is based on established GC principles for the analysis of similar cosmetic ingredients, such as diethylene glycol ethers and other esters.[3][4][5] Given the thermal stability of **Bis-ethoxydiglycol succinate**, with decomposition initiating at approximately 200-208°C, a direct GC analysis without derivatization is proposed.[2] A Flame Ionization Detector (FID) is selected for its robust and sensitive response to organic compounds.

Experimental Protocols

This section outlines the proposed methodology for the GC analysis of **Bis-ethoxydiglycol succinate**.

Materials and Reagents

- **Bis-ethoxydiglycol succinate**: Analytical standard (purity $\geq 98\%$)
- Solvent: Methanol or Ethanol (HPLC grade or equivalent)
- Carrier Gas: Helium or Nitrogen (high purity, $\geq 99.999\%$)
- FID Gases: Hydrogen (high purity) and Air (zero grade)

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is suitable for this analysis.

Standard Solution Preparation

- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh approximately 100 mg of **Bis-ethoxydiglycol succinate** analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (methanol or ethanol).
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 $\mu\text{g/mL}$ to 200 $\mu\text{g/mL}$).

Sample Preparation

- Accurately weigh a known amount of the sample matrix (e.g., cosmetic cream, lotion) into a suitable volumetric flask.
- Add the chosen solvent and facilitate dissolution through vortexing or sonication.
- Dilute to the final volume with the solvent.
- If the sample contains particulates, filter the solution through a 0.45 μm syringe filter into a GC vial prior to analysis.

Gas Chromatography (GC) Conditions

The following table summarizes the proposed GC-FID conditions for the analysis of **Bis-ethoxydiglycol succinate**. These parameters are based on methods for structurally similar compounds and should be optimized for the specific instrument and application.

Parameter	Recommended Condition
GC System	Gas Chromatograph with FID
Column	Polar capillary column (e.g., DB-WAX, HP-INNOWAX, or equivalent polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector	Split/Splitless
Injector Temperature	190°C (below the decomposition temperature)
Injection Volume	1 µL
Split Ratio	20:1 (can be adjusted based on concentration)
Carrier Gas	Helium or Nitrogen
Flow Rate	1.5 mL/min (constant flow)
Oven Temperature Program	- Initial Temperature: 100°C, hold for 2 minutes- Ramp: 10°C/min to 180°C- Hold: 5 minutes at 180°C
Detector	Flame Ionization Detector (FID)
Detector Temperature	250°C
Hydrogen Flow	30 mL/min (optimize for detector)
Air Flow	300 mL/min (optimize for detector)
Makeup Gas (N2 or He)	25 mL/min

Data Presentation

Quantitative data should be systematically recorded and presented for clear interpretation and comparison.

System Suitability

Before sample analysis, the system suitability should be established by injecting a mid-range standard solution multiple times. The acceptance criteria are provided in the table below.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (%RSD) of Peak Area	$< 2.0\%$ for ≥ 5 replicate injections

Calibration and Quantification

A calibration curve is constructed by plotting the peak area of the **Bis-ethoxydiglycol succinate** standards against their corresponding concentrations. The concentration of the analyte in the samples is then determined from this calibration curve.

Concentration ($\mu\text{g/mL}$)	Peak Area (Arbitrary Units)
10	[Example Data]
25	[Example Data]
50	[Example Data]
100	[Example Data]
200	[Example Data]
Correlation Coefficient (r^2)	> 0.995

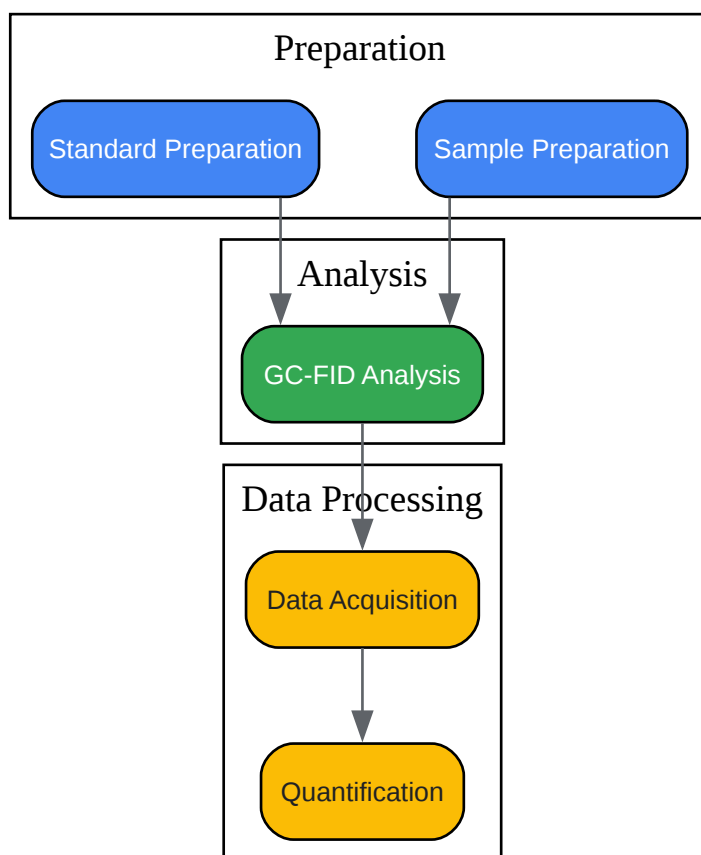
Method Validation Parameters (Hypothetical)

The following table presents hypothetical method validation parameters. These would need to be experimentally determined.

Parameter	Expected Value
Retention Time (RT)	To be determined experimentally
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantitation (LOQ)	To be determined experimentally
Linearity Range	10 - 200 µg/mL
Recovery	95 - 105%

Visualizations

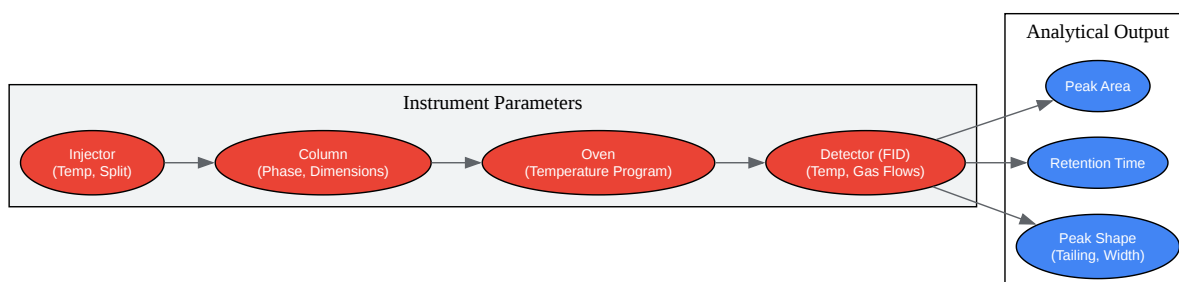
Experimental Workflow



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Caption: Workflow for the GC-FID analysis of **Bis-ethoxydiglycol succinate**.

Logical Relationship of GC Parameters



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Caption: Interdependence of GC parameters and analytical output.

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